1-Amino-3,3-dimethylcyclobutane-1-carboxylic acid hydrochloride

Description

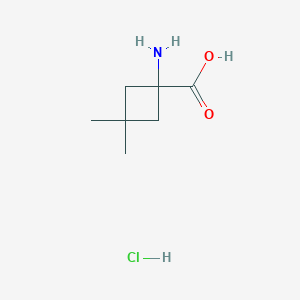

Chemical Structure: 1-Amino-3,3-dimethylcyclobutane-1-carboxylic acid hydrochloride (CAS: 2171915-88-9) is a cyclobutane derivative with a carboxylic acid group and an amino substituent at the 1-position, along with two methyl groups at the 3-position. Its molecular formula is C₇H₁₄ClNO₂, and molecular weight is 179.65 g/mol.

Applications:

This compound is primarily used as a pharmaceutical intermediate or building block in organic synthesis. Suppliers like ECHEMI highlight its availability in pharmacy-grade purity (≥98%) for research and industrial applications. Its rigid cyclobutane ring structure may influence conformational stability in drug design.

Note: A conflicting CAS number (2086-83-1) is mentioned in , possibly due to mislabeling or salt variations. The CAS 2171915-88-9 is prioritized here based on recent supplier data.

Properties

IUPAC Name |

1-amino-3,3-dimethylcyclobutane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-6(2)3-7(8,4-6)5(9)10;/h3-4,8H2,1-2H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNQDCHWDXROAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(C(=O)O)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2171915-88-9 | |

| Record name | 1-amino-3,3-dimethylcyclobutane-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3,3-dimethylcyclobutane-1-carboxylic acid hydrochloride typically involves the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of Functional Groups: The amino and carboxylic acid groups are introduced through subsequent reactions, such as amination and carboxylation.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3,3-dimethylcyclobutane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Peptide Synthesis

One notable application of 1-amino-3,3-dimethylcyclobutane-1-carboxylic acid hydrochloride is in the synthesis of cyclic peptides. Its unique structural features allow it to serve as a building block for creating novel peptides with enhanced biological activities. For instance, research has demonstrated that derivatives of this compound can be incorporated into cell-penetrating peptides (CPPs), which are utilized for targeted drug delivery systems. These peptides have shown promising results in selectively delivering anti-Leishmania drugs without cytotoxic effects on human cells .

Chiral Building Blocks

The compound serves as a chiral building block in asymmetric synthesis. Its configuration can facilitate the development of enantiomerically pure compounds, which are crucial in pharmaceuticals where chirality can significantly influence a drug's efficacy and safety profile.

Organic Synthesis Applications

Intermediate in Organic Reactions

this compound is often used as an intermediate in various organic reactions. It can participate in reactions such as the aza-Michael addition, where it acts as a nucleophile to form β-amino acids. This reaction is particularly valuable in synthesizing compounds with potential therapeutic effects .

Synthesis of β-Amino Acids

The compound has been studied for its effectiveness in synthesizing β-amino acids via conjugate addition reactions. These β-amino acids are essential components in many biologically active molecules and can be synthesized with high selectivity using this compound as a precursor .

Materials Science Applications

Polymer Chemistry

In materials science, the compound has been investigated for its potential use in polymer chemistry. Its unique cyclobutane structure allows for the creation of cross-linked polymers that exhibit improved mechanical properties compared to traditional polymers. Research indicates that incorporating this compound into polymer matrices can enhance their thermal stability and mechanical strength.

Case Studies

Mechanism of Action

The mechanism of action of 1-Amino-3,3-dimethylcyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropane and Cyclobutane Analogues

(a) 1-Aminocyclopropane-1-carboxylic Acid (ACC)

- Structure: Cyclopropane ring with amino and carboxylic acid groups.

- Molecular Formula: C₄H₇NO₂ (MW: 117.10 g/mol).

- Role : Ethylene biosynthesis precursor in plants. Unlike the dimethylcyclobutane derivative, ACC lacks steric hindrance from methyl groups, enhancing its enzymatic activity in plant physiology.

(b) 1-Aminocyclobutane-1-carboxylic Acid (ACBC)

- Structure: Cyclobutane ring with amino and carboxylic acid groups.

- Applications : Radiolabeled ACBC (e.g., [¹¹C]-ACBC) is used in tumor imaging due to preferential uptake in cancerous tissues. Rapid blood clearance and low toxicity make it suitable for positron emission tomography.

- Key Difference : ACBC lacks the dimethyl substituents of the target compound, reducing steric effects and altering pharmacokinetics.

Substituted Cyclobutane Derivatives

(a) 1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid Hydrochloride

- Structure: Cyclobutane with benzyloxy and amino-carboxylic acid groups.

- Molecular Formula: C₁₂H₁₆ClNO₃ (MW: 257.71 g/mol).

- Applications : Used in life sciences for peptide synthesis and as a chiral building block. The benzyloxy group introduces aromaticity, enhancing solubility in organic solvents compared to the dimethyl analogue.

(b) 1-Amino-3,3-difluorocyclobutane-1-methanol Hydrochloride

Adamantane Derivatives

Memantine Hydrochloride

- Structure: 1-Amino-3,5-dimethyladamantane hydrochloride (C₁₂H₂₂ClN; MW: 215.76 g/mol).

- Applications : NMDA receptor antagonist for Alzheimer’s disease treatment. The adamantane backbone provides lipophilicity, enhancing blood-brain barrier penetration—a feature absent in cyclobutane-based compounds.

- Synthesis : Derived from amantadine, with modifications to reduce toxicity.

Linear Chain Analogues

1-Amino-3,3-dimethylbutan-2-one Hydrochloride

Data Table: Structural and Functional Comparison

Research Findings and Key Differences

- Pharmacokinetics : Memantine’s adamantane structure offers superior CNS penetration, whereas cyclobutane derivatives like ACBC excel in rapid tissue clearance for imaging.

- Synthetic Utility : Benzyloxy and difluoro derivatives demonstrate how substituents modulate solubility and metabolic stability.

Biological Activity

1-Amino-3,3-dimethylcyclobutane-1-carboxylic acid hydrochloride (also known as ADCA) is a cyclic amino acid derivative notable for its unique cyclobutane structure. This compound has garnered attention due to its potential biological activities, including anti-cancer properties and interactions with various biological targets.

- Molecular Formula : C7H13ClN2O2

- Molecular Weight : 179.64 g/mol

- Structure : Characterized by a cyclobutane ring with an amino group and a carboxylic acid group, making it zwitterionic in solution.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer potential. It functions as an inhibitor of tumor growth and has been identified as a selective antagonist of N-methyl-D-aspartic acid (NMDA) receptors, which are implicated in various cancer pathways .

Case Studies:

- Inhibition of Tumor Growth : In vitro studies have shown that ADCA can inhibit the proliferation of cancer cell lines, including those from leukemia and solid tumors .

- Mechanism of Action : The compound's mechanism involves modulation of signaling pathways associated with cell growth and survival, particularly through its interaction with NMDA receptors and glycine receptors .

Interaction with Biological Molecules

ADCA's structural features allow it to engage in diverse interactions with proteins and enzymes. Its zwitterionic nature enhances solubility and bioavailability, facilitating its role in biological systems.

Table 1: Interaction Studies

| Interaction Partner | Type of Interaction | Biological Implication |

|---|---|---|

| NMDA Receptors | Antagonism | Reduced cell proliferation in tumors |

| Glycine Receptors | Antagonism | Modulation of excitatory neurotransmission |

| Tumor Cells | Inhibition | Decreased viability and growth |

Synthesis and Derivatives

The synthesis of ADCA typically involves multi-step organic reactions, including the introduction of the amino group into the cyclobutane framework. Variants of this compound have been synthesized to enhance its biological activity or target specificity .

Comparative Analysis with Related Compounds

ADCA shares structural similarities with other cyclic amino acids, which may influence its biological properties.

Table 2: Comparison of Cyclobutane Amino Acids

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyclobutane ring with amino/carboxy groups | Anticancer activity |

| 3-Amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride | Similar cyclobutane structure | Potential neuroprotective effects |

| 2-Amino-4-methylpentanoic acid | Linear structure | Common in metabolic pathways |

Future Directions in Research

The unique properties of ADCA suggest several avenues for future research:

- Targeted Drug Delivery : Investigating the use of ADCA derivatives as vectors for delivering therapeutic agents to specific cell types.

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its anticancer effects.

- Clinical Trials : Evaluating the efficacy and safety of ADCA in clinical settings for cancer treatment.

Q & A

Q. What are the recommended synthesis protocols for 1-Amino-3,3-dimethylcyclobutane-1-carboxylic acid hydrochloride?

- Methodological Answer : Synthesis typically involves:

- Imine Formation : Reacting a ketone precursor (e.g., 3,3-dimethylcyclobutanone) with an amine source (e.g., methoxymethylamine) in a solvent like methanol, catalyzed by acid or base .

- Reduction : Sodium borohydride (NaBH₄) or similar reducing agents convert the imine intermediate to the corresponding amine .

- Salt Formation : Treating the free amine with hydrochloric acid to precipitate the hydrochloride salt .

- Purification : Flash chromatography or recrystallization ensures purity (>95% by HPLC) .

Q. How should researchers handle and store this compound to ensure stability?

- Safety and Stability Guidelines :

- Handling : Use PPE (respirators, nitrile gloves, eye protection) to avoid inhalation, skin contact, or eye exposure .

- Storage : Keep in a ventilated, dry environment at 2–8°C, away from strong oxidizers (risk of CO/CO₂ emission) .

- Decomposition : Monitor for hazardous byproducts (e.g., nitrogen oxides) under high temperatures or incompatible conditions .

Q. What analytical techniques confirm the structural identity and purity of this compound?

- Characterization Methods :

- NMR Spectroscopy : ¹H/¹³C NMR data (e.g., δ 1.3 ppm for cyclobutane methyl groups) validate stereochemistry and functional groups .

- Mass Spectrometry : High-resolution MS (Orbitrap Elite/Q Exactive Plus) confirms molecular weight (e.g., [M+H]⁺ = 178.12) .

- Chiral HPLC : For enantiomeric purity assessment (e.g., >99% ee using a Chiralpak AD-H column) .

Advanced Research Questions

Q. How can researchers resolve enantiomers and address stereochemical contradictions in synthesis?

- Stereochemical Challenges :

- Chiral Resolution : Use chiral auxiliaries (e.g., Boc-protected intermediates) or enzymatic methods to separate (1R,2R)- and (1S,2S)-isomers .

- Contradiction Analysis : Compare experimental optical rotation values (e.g., [α]D²⁵ = −44°) with literature to identify configurational mismatches .

- X-ray Crystallography : Absolute configuration determination via single-crystal analysis resolves ambiguities in stereochemical assignments .

Q. What strategies mitigate cyclobutane ring strain during synthesis?

- Reaction Optimization :

- Temperature Control : Maintain reactions below 40°C to prevent ring-opening side reactions .

- Catalyst Selection : Use mild Lewis acids (e.g., ZnCl₂) to stabilize intermediates during imine formation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of strained intermediates .

Q. How should conflicting solubility data in polar vs. nonpolar solvents be interpreted?

- Data Reconciliation Framework :

- pH-Dependent Solubility : Test solubility at varying pH (e.g., 1–14) due to the compound’s zwitterionic nature .

- Ionic Strength Effects : Add NaCl (0.1–1.0 M) to assess solubility changes in aqueous buffers .

- Controlled Experiments : Replicate literature protocols (e.g., 20 mg/mL in PBS vs. 5 mg/mL in ethanol) to identify methodological variables .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.